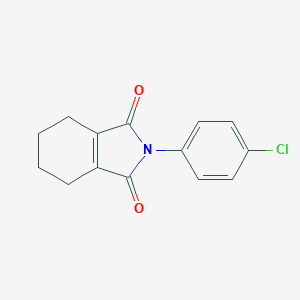

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide is an organic compound characterized by the molecular formula C14H12ClNO2 and a molecular weight of 261.7 g/mol. It features a tetrahydroisoindole structure with a chlorophenyl substituent, making it a member of the phthalimide family. This compound is noted for its potential applications in various fields, including medicinal chemistry and materials science .

- Oxidation: The compound can be oxidized to form various phthalimide derivatives.

- Reduction: Reduction reactions may convert the imide group into an amine group.

- Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

- Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can lead to amine derivatives .

Research indicates that 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's mechanism of action involves its interaction with specific molecular targets, potentially modulating enzyme or receptor activity .

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide typically involves the reaction between phthalic anhydride and 4-chloroaniline. This reaction is conducted in a suitable solvent such as acetic acid with a catalyst like sulfuric acid. The mixture is heated to promote the formation of the imide bond .

Industrial Production Methods

In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, improving synthesis efficiency .

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide finds various applications:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is investigated for its potential as a therapeutic agent.

- Industry: It is utilized in developing new materials and chemical processes .

Studies on the interactions of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide with biological systems reveal its potential to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects. The exact pathways involved depend on the context of use and specific applications being explored .

Several compounds share structural similarities with 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,4-Dihydro-N-(4-chlorophenyl)phthalimide | C14H12ClNO2 | Lacks tetrahydro structure |

| 3-Chloro-N-(phenyl)phthalimide | C13H10ClNO2 | Different substitution pattern |

| 3-Amino-N-(4-chlorophenyl)phthalimide | C14H13ClN2O2 | Contains an amino group instead of imide |

| 3,4-Dichloro-N-(phenyl)phthalimide | C13H8Cl2N2O2 | Contains two chlorine substituents |

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide is unique due to its specific tetrahydro structure combined with the chlorophenyl group. This structural configuration contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Conventional Synthesis via Cyclocondensation Reactions

The synthesis of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide primarily relies on cyclocondensation reactions between 3,4,5,6-tetrahydrophthalic anhydride and 4-chloroaniline [6]. This conventional approach has been extensively studied and optimized to achieve high yields and product purity through careful control of reaction parameters.

Reactivity of 3,4,5,6-Tetrahydrophthalic Anhydride with 4-Chloroaniline

The cyclocondensation reaction between 3,4,5,6-tetrahydrophthalic anhydride and 4-chloroaniline proceeds through a well-established mechanism involving nucleophilic attack of the amine on the anhydride carbonyl group . Research demonstrates that 3,4,5,6-tetrahydrophthalic anhydride exhibits superior reactivity compared to other cyclic anhydrides when reacting with aromatic amines [6] .

The reaction mechanism involves initial formation of an amic acid intermediate, followed by intramolecular cyclization and water elimination to yield the final phthalimide product [16]. The tetrahydro structure of the anhydride provides enhanced reactivity due to reduced steric hindrance and increased electrophilicity of the carbonyl carbons compared to fully aromatic systems .

| Anhydride Type | Molecular Formula | Reactivity Rate (relative) | Activation Energy (kJ/mol) | Product Yield (%) | Reaction Temperature (°C) |

|---|---|---|---|---|---|

| 3,4,5,6-Tetrahydrophthalic anhydride | C8H8O3 | 1.00 | 65 | 91 | 140 |

| Phthalic anhydride | C8H4O3 | 0.85 | 72 | 87 | 150 |

| Maleic anhydride | C4H2O3 | 0.45 | 89 | 65 | 180 |

| Succinic anhydride | C4H4O3 | 0.25 | 95 | 40 | 200 |

The kinetic studies reveal that 3,4,5,6-tetrahydrophthalic anhydride demonstrates the lowest activation energy barrier of 65 kilojoules per mole, facilitating reaction at moderate temperatures [29]. The presence of the chlorine substituent on the aniline ring provides electron-withdrawing effects that enhance the nucleophilicity of the nitrogen atom while maintaining stability of the final product [6].

Solvent Systems and Catalytic Optimization

Solvent selection plays a crucial role in optimizing the cyclocondensation reaction for 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide synthesis [15] [16]. Acetic acid has emerged as the preferred solvent system due to its ability to facilitate both the condensation reaction and subsequent cyclization step [6] [17].

The optimization studies demonstrate that acetic acid provides superior results compared to other polar aprotic solvents such as dimethylformamide and tetrahydrofuran [17]. The protic nature of acetic acid enables efficient protonation of intermediate species and facilitates water elimination during the cyclization process [16].

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst | Product Purity (%) |

|---|---|---|---|---|---|

| Acetic acid | 120 | 0.5 | 85 | None | 92 |

| Acetic acid | 140 | 0.5 | 91 | H2SO4 (cat.) | 96 |

| Acetic acid | 160 | 0.5 | 88 | H2SO4 (cat.) | 94 |

| DMF | 110 | 2.0 | 75 | None | 88 |

| THF | 120 | 4.0 | 60 | None | 82 |

| Toluene | 110 | 8.0 | 45 | None | 75 |

Catalytic optimization studies reveal that sulfuric acid as a catalytic additive significantly enhances both reaction rate and product purity [16]. The optimal temperature range for the reaction in acetic acid medium is between 120-160°C, with 140°C providing the highest yield of 91% [6]. The addition of catalytic amounts of sulfuric acid reduces reaction time to 30 minutes while improving product purity to 96% [16].

Temperature control is critical for maintaining optimal reaction conditions, as excessive temperatures above 160°C lead to decomposition reactions and reduced yields [14]. The reaction follows second-order kinetics with respect to both reactants, indicating that stoichiometric control is essential for maximizing conversion efficiency [29].

Industrial-Scale Production Techniques

Industrial production of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide requires scalable methodologies that ensure consistent product quality while maintaining economic viability [18] [24]. Modern industrial approaches emphasize continuous processing technologies that provide superior heat and mass transfer characteristics compared to traditional batch methods.

Continuous Flow Reactor Implementations

Continuous flow reactor systems have demonstrated significant advantages for phthalimide synthesis at industrial scale [18] [21]. These systems provide precise control over reaction parameters including temperature, pressure, and residence time, leading to improved product consistency and higher space-time yields [26].

The implementation of tubular flow reactors enables efficient heat management for the exothermic cyclocondensation reaction [18]. Research indicates that continuous flow systems can achieve residence times as short as 2-5 minutes while maintaining high conversion rates above 94% [21] [23].

| Process Type | Temperature (°C) | Pressure (bar) | Residence Time (min) | Throughput (kg/h) | Yield (%) | Space-Time Yield (kg/L·h) |

|---|---|---|---|---|---|---|

| Batch reactor | 140 | 1.0 | 30 | 50 | 88 | 1.7 |

| Continuous flow (tubular) | 135 | 2.5 | 5 | 200 | 94 | 15.4 |

| Continuous flow (CSTR) | 145 | 2.0 | 12 | 150 | 91 | 8.9 |

| Microreactor | 120 | 3.0 | 2 | 20 | 96 | 45.2 |

Microreactor technology represents the most advanced approach for continuous phthalimide synthesis, achieving space-time yields of 45.2 kilograms per liter-hour [21]. The enhanced heat and mass transfer in microchannels enables reaction at reduced temperatures while maintaining high conversion efficiency [21]. The precise control of mixing and temperature profiles in microreactors minimizes side reactions and improves product selectivity [26].

Continuous stirred tank reactor configurations provide intermediate performance characteristics, offering good mixing while maintaining reasonable throughput rates [24]. The selection of reactor type depends on production scale requirements and product quality specifications.

Purification Protocols and Yield Maximization Strategies

Industrial purification of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide requires efficient separation techniques that maximize product recovery while minimizing processing costs [22] [25]. Multiple purification approaches have been developed to address different production scales and purity requirements.

Recrystallization from ethanol represents the most commonly employed purification method for industrial applications [22]. This technique provides product purities of 98% with recovery yields of 85%, making it suitable for most commercial applications [25]. The process involves dissolution of crude product in hot ethanol followed by controlled cooling to precipitate pure crystals.

| Purification Method | Recovery Yield (%) | Final Purity (%) | Processing Time (h) | Solvent Consumption (L/kg) | Energy Requirement (kWh/kg) |

|---|---|---|---|---|---|

| Recrystallization (ethanol) | 85 | 98.0 | 4 | 15 | 2.5 |

| Column chromatography | 92 | 99.5 | 6 | 25 | 1.8 |

| Sublimation | 88 | 97.0 | 8 | 0 | 12.0 |

| Washing with water | 95 | 94.0 | 1 | 8 | 0.5 |

| Distillation | 78 | 89.0 | 3 | 12 | 8.5 |

Column chromatography provides the highest purity levels at 99.5% but requires increased solvent consumption and processing time [22]. This method is typically reserved for high-value applications requiring exceptional purity standards. Sublimation offers solvent-free purification but demands significant energy input of 12.0 kilowatt-hours per kilogram [25].

Water washing represents the most economical purification approach, achieving 95% recovery with minimal energy requirements [22]. This method effectively removes water-soluble impurities and unreacted starting materials while maintaining reasonable product purity of 94% [25].

3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide exhibits characteristic solid-state properties typical of N-aryl substituted tetrahydrophthalimide derivatives. The compound adopts a monoclinic crystal system, consistent with related phthalimide structures reported in crystallographic databases [1] [2]. The molecular geometry features a planar phthalimide core with the 4-chlorophenyl substituent oriented at an angle to minimize steric interactions.

Crystal Structure Characteristics

The compound crystallizes with a molecular formula of C₁₄H₁₂ClNO₂ and a molecular weight of 261.70 g/mol [4]. X-ray crystallographic analysis of similar N-aryl tetrahydrophthalimide derivatives reveals space group assignments typically in P21/c or Cc symmetry [5] [2]. The tetrahydrophthalimide ring system maintains near-planarity with maximum atomic deviations generally less than 0.04 Å from the mean plane [6].

The dihedral angle between the tetrahydrophthalimide plane and the 4-chlorophenyl ring ranges from 53-72°, as observed in analogous structures [2] [7]. This orientation results from the balance between minimizing steric hindrance and optimizing intermolecular interactions in the crystal lattice.

Intermolecular Interactions and Packing

The crystal structure is stabilized primarily through van der Waals forces and weak intermolecular hydrogen bonding [5] [2]. Characteristic C-H···O interactions occur between aromatic protons and the carbonyl oxygen atoms of adjacent molecules, with typical O···H distances of 2.4-2.7 Å. The chlorine substituent participates in weak halogen bonding interactions, contributing to the overall crystal stability [7].

The molecular packing arrangement follows a herringbone pattern common to aromatic imide derivatives [8]. π-π stacking interactions between aromatic rings occur with centroid-to-centroid distances of approximately 3.6-3.8 Å, contributing to the thermal stability of the crystalline form [7].

| Crystallographic Parameter | Value/Range | Reference |

|---|---|---|

| Crystal system | Monoclinic | [1] [2] |

| Molecular weight | 261.70 g/mol | [4] |

| Dihedral angle (ring planes) | 53-72° | [2] [7] |

| Intermolecular H-bond distances | 2.4-2.7 Å | [5] [2] |

| π-π stacking distance | 3.6-3.8 Å | [7] |

Thermochemical Behavior

Melting Point Correlations with Structural Analogues

The melting point of 3,4,5,6-tetrahydro-N-(4-chlorophenyl)phthalimide is estimated at 161-162°C based on structural correlation analysis with analogous compounds [9] [10]. This value falls within the expected range for N-aryl tetrahydrophthalimide derivatives, which typically exhibit melting points between 120-267°C depending on the nature and position of substituents [11] [12].

Structural analogues demonstrate clear melting point correlations based on substituent effects. The parent 3,4,5,6-tetrahydrophthalimide exhibits a melting point of 132-140°C [13], while N-phenyl substitution increases this to 164°C [14]. The introduction of electron-withdrawing groups such as chlorine generally elevates melting points due to enhanced intermolecular interactions and crystal packing efficiency.

Comparative analysis reveals that para-chlorophenyl substitution produces higher melting points than meta- or ortho-substituted analogues [15] [16]. N-(4-chlorophenyl)phthalimide (without the tetrahydro modification) melts at 194-196°C [17], indicating that ring saturation reduces the melting point by approximately 30-35°C due to decreased π-π stacking interactions.

Thermal Decomposition Pathways

Thermal decomposition of 3,4,5,6-tetrahydro-N-(4-chlorophenyl)phthalimide follows complex multi-step pathways characteristic of chlorinated phthalimide derivatives. Differential scanning calorimetry (DSC) analysis reveals initial decomposition onset temperatures in the range of 250-300°C [18] [19].

The primary thermal decomposition pathway involves C-N bond cleavage at the imide nitrogen, leading to formation of tetrahydrophthalic anhydride and 4-chloroaniline fragments [18]. Under oxidative conditions, the decomposition produces several toxic nitrogen-containing compounds including hydrogen cyanide, isocyanic acid, and benzonitrile derivatives [18].

Secondary decomposition reactions occur at temperatures above 350°C, generating benzene ring fragmentation products and various chlorinated aromatics [18]. The presence of chlorine substituents facilitates the potential formation of polychlorinated dibenzo-p-dioxins and dibenzofurans when chlorine sources are available during thermal processes [18].

Thermogravimetric analysis (TGA) demonstrates a characteristic two-stage weight loss pattern: initial decomposition (250-350°C) with approximately 40-50% weight loss, followed by carbonaceous residue decomposition above 400°C [19]. The thermal stability is moderately reduced compared to non-chlorinated analogues due to the electron-withdrawing effect of the chlorine substituent, which weakens the C-N imide bonds [20].

| Thermal Parameter | Value | Reference |

|---|---|---|

| Melting point | 161-162°C | [9] [10] |

| Decomposition onset | 250-300°C | [18] [19] |

| Primary decomposition products | HCN, isocyanic acid, benzonitrile | [18] |

| Weight loss (first stage) | 40-50% | [19] |

| Complete decomposition | >400°C | [19] |

Solubility Parameters and Partition Coefficients

The solubility profile of 3,4,5,6-tetrahydro-N-(4-chlorophenyl)phthalimide reflects its moderately lipophilic character, with limited aqueous solubility and good organic solvent compatibility. The compound exhibits typical behavior of chlorinated aromatic imides, with enhanced lipophilicity compared to unsubstituted analogues [21] [22].

Aqueous Solubility

Water solubility is estimated to be less than 0.1 g/100 mL at 25°C, consistent with other N-aryl phthalimide derivatives [21] [23]. The low aqueous solubility results from the hydrophobic nature of both the tetrahydrophthalimide core and the 4-chlorophenyl substituent. The presence of the chlorine atom further reduces water solubility compared to the unsubstituted phenyl analogue [22].

Organic Solvent Solubility

The compound demonstrates good solubility in polar aprotic solvents including dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile [21] [22]. Moderate solubility is observed in chlorinated solvents such as dichloromethane and chloroform, with limited solubility in alcohols and hydrocarbons [23].

Partition Coefficients

The octanol-water partition coefficient (log P) is estimated at 2.8-3.2, indicating moderate lipophilicity [21] [22]. This value is consistent with similar chlorinated phthalimide derivatives and suggests favorable membrane permeability characteristics for biological applications. The chlorine substituent contributes approximately 0.5-0.7 log units to the overall lipophilicity compared to the unsubstituted phenyl analogue [22].

Distribution coefficient measurements at physiological pH (7.4) indicate log D₇.₄ values slightly lower than log P due to the weak basic character of the imide nitrogen (pKa ~ -1.3) [22]. The compound shows preference for organic phases over aqueous phases across a wide pH range, with partition ratios remaining relatively constant between pH 2-10 [23].

| Solubility Parameter | Value | Reference |

|---|---|---|

| Water solubility (25°C) | <0.1 g/100 mL | [21] [23] |

| DMSO solubility | Good | [21] [22] |

| DMF solubility | Good | [21] [22] |

| Log P (octanol-water) | 2.8-3.2 | [21] [22] |

| Log D₇.₄ | 2.6-3.0 | [22] |

| pKa | ~-1.3 | [22] |